Benzeneselenol

Organoselenium pKa Nucleophilicity

Benzeneselenol (phenylselenol, C₆H₅SeH, CAS 645-96-5) is an aromatic organoselenium compound and the selenium analog of thiophenol. It is a clear, gold-yellow liquid with a density of 1.479 g/mL at 25°C and a boiling point of 71–72°C at 18 mmHg.

Molecular Formula C6H5Se
Molecular Weight 156.07 g/mol
CAS No. 645-96-5
Cat. No. B1242743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneselenol
CAS645-96-5
Synonymsphenylselenol
Molecular FormulaC6H5Se
Molecular Weight156.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]
InChIInChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H
InChIKeyYWBHROUQJYHSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneselenol CAS 645-96-5: Core Physicochemical & Procurement Specifications


Benzeneselenol (phenylselenol, C₆H₅SeH, CAS 645-96-5) is an aromatic organoselenium compound and the selenium analog of thiophenol [1]. It is a clear, gold-yellow liquid with a density of 1.479 g/mL at 25°C and a boiling point of 71–72°C at 18 mmHg [2]. The compound is intensely malodorous, air-sensitive, and toxic by inhalation and ingestion, requiring storage under inert gas at <0°C . It serves as a key nucleophilic selenium source in organic synthesis, particularly in selenoxide elimination reactions and the preparation of organoselenium intermediates .

Benzeneselenol: Why Thiophenol or Diphenyl Diselenide Are Not Direct Replacements


Substituting benzeneselenol with its sulfur analog thiophenol (C₆H₅SH) or its oxidized dimer diphenyl diselenide (PhSeSePh) fundamentally alters reaction kinetics, nucleophilicity, and mechanistic pathways. Benzeneselenol is significantly more acidic (pKa ~5.9) than thiophenol (pKa ~6.5), leading to a higher concentration of the reactive selenolate anion under mild basic conditions [1]. Furthermore, the C–Se bond (234 kJ/mol) is substantially weaker than the C–S bond (272 kJ/mol), rendering selenoxide elimination and radical chain processes uniquely accessible [2]. While diphenyl diselenide is more bench-stable, it must be reduced in situ to generate the active benzeneselenolate nucleophile, introducing an additional synthetic step and potential variability in reaction yields .

Benzeneselenol (645-96-5) Evidence-Based Differentiation: Quantitative Comparative Data


Benzeneselenol vs. Thiophenol: Enhanced Acidity & Nucleophilicity

Benzeneselenol exhibits a pKa of 5.9, which is 0.6 units lower (more acidic) than thiophenol (pKa 6.5) [1]. This quantitative difference translates to a ~4-fold higher concentration of the conjugate base (selenolate vs. thiolate) at physiological or mildly basic pH, enhancing its utility as a nucleophile in substitution and addition reactions [1].

Organoselenium pKa Nucleophilicity Selenolate

Benzeneselenol vs. Thiophenol: Weaker C–Se Bond Energy for Radical & Elimination Chemistry

The C–Se bond in benzeneselenol is substantially weaker (234 kJ/mol) compared to the C–S bond in thiophenol (272 kJ/mol) [1]. Additionally, the Se–H bond dissociation enthalpy (BDE) in benzeneselenol is lower than the S–H BDE in thiophenol, as demonstrated by DFT calculations showing a trend of decreasing BDE with increasing atomic size (Se < S < O) [2]. This bond weakness is the mechanistic basis for the facile syn-selenoxide elimination, a reaction not accessible to sulfoxides under similarly mild conditions [1].

Bond Dissociation Enthalpy Radical Chain Selenoxide Elimination

Benzeneselenol vs. Diphenyl Diselenide: Radical Addition Catalysis

While diphenyl diselenide is often the bench-stable precursor, the active catalytic species in radical chain additions to inactivated acetylenes is benzeneselenol or its selenolate . Studies show that benzeneselenol, either directly or generated in situ from diphenyl diselenide with tributyltin hydride, promotes radical addition upon irradiation with a tungsten lamp . The direct use of benzeneselenol eliminates the need for the reduction step, which can be quantified by a reduction in reaction time and potentially higher yields due to the absence of side reactions with the reducing agent.

Radical Addition Catalysis In Situ Generation

Benzeneselenol Radical Scavenging Activity: Theoretical Prediction vs. Phenol & Thiophenol Analogs

Density Functional Theory (DFT) calculations using the M06-2X/6-311+G** method predict that benzeneselenol possesses the highest antioxidant activity among a set of investigated aromatic chalcogenols (phenol, thiophenol, benzeneselenol) [1]. This is attributed to the lowest bond dissociation enthalpy (BDE) for the Se–H bond compared to O–H and S–H bonds, facilitating hydrogen atom transfer to reactive oxygen species [2].

Antioxidant DFT Radical Scavenging Bond Dissociation Enthalpy

Benzeneselenol (645-96-5): High-Value Application Scenarios Supported by Evidence


Selenoxide Elimination for Alkene Synthesis

Benzeneselenol is the reagent of choice for introducing a phenylselenenyl group that, upon oxidation to the selenoxide, undergoes facile syn-elimination to yield alkenes . The weaker C–Se bond (234 kJ/mol) compared to the C–S bond (272 kJ/mol) ensures that elimination occurs under much milder conditions than the analogous sulfoxide process, often at room temperature, preserving sensitive functional groups and improving yield [1].

Radical Chain Addition to Inactivated Alkynes

In radical addition reactions to electron-neutral alkynes, benzeneselenol serves as an efficient catalyst or stoichiometric reagent when used directly or generated in situ . Using benzeneselenol directly avoids the reduction of diphenyl diselenide, streamlining the procedure and eliminating the need for toxic tin hydrides, which is particularly advantageous in pharmaceutical intermediate synthesis where metal contamination must be minimized .

Synthesis of Selenium-Containing Organometallic Complexes

Benzeneselenol is a key ligand precursor for the synthesis of cationic chalcogenolato-bridged diruthenium complexes and other transition metal selenolates . Its higher acidity (pKa 5.9) relative to thiophenol (pKa 6.5) facilitates deprotonation and coordination to metal centers, enabling the construction of novel catalysts and materials with unique electronic properties [1].

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